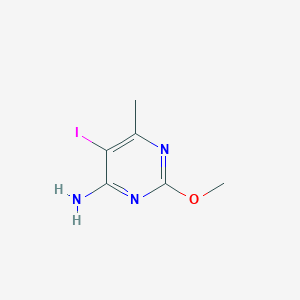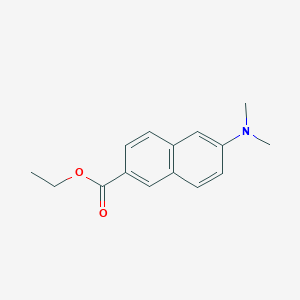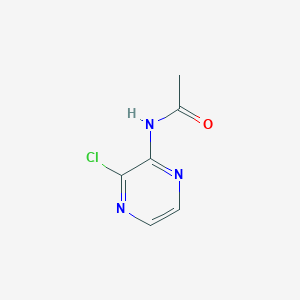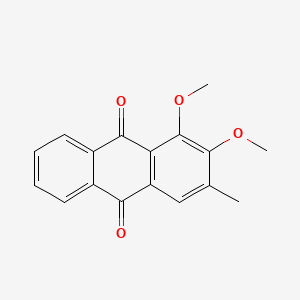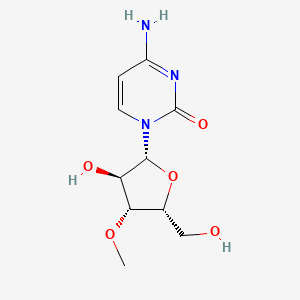![molecular formula C18H14O4 B13131207 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione CAS No. 89023-99-4](/img/structure/B13131207.png)
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione is a complex organic compound belonging to the anthracene-based derivatives. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to an anthracene core, with methoxy groups at positions 3 and 10, and carbonyl groups at positions 4 and 9. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione typically involves a multi-step process. One common method includes the visible-light-mediated [2+2] cycloaddition reaction of 1,4-naphthoquinones under mild and clean conditions without using any photocatalysts . This method is efficient and environmentally friendly, producing the desired compound in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like Lewis acids or bases.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the substituent introduced.
科学的研究の応用
3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione has several applications in scientific research:
Medicine: Explored for its potential use in drug development due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials and dyes.
作用機序
The mechanism of action of 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and carbonyl groups play a crucial role in its binding affinity and specificity. The pathways involved often include oxidative stress and apoptosis in biological systems, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, 3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione stands out due to its cyclobutane ring fused to the anthracene core, which imparts unique photophysical and chemical properties. This structural feature makes it particularly valuable in the development of advanced materials and in studying complex chemical reactions .
特性
CAS番号 |
89023-99-4 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC名 |
11,16-dimethoxytetracyclo[8.6.0.03,8.012,15]hexadeca-1(16),3,5,7,10,12(15)-hexaene-2,9-dione |
InChI |
InChI=1S/C18H14O4/c1-21-17-11-7-8-12(11)18(22-2)14-13(17)15(19)9-5-3-4-6-10(9)16(14)20/h3-6H,7-8H2,1-2H3 |
InChIキー |
PMNPKXVLZBIBLN-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=C(C3=C1CC3)OC)C(=O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


